Enhanced Lipophilicity and Modulated Polar Surface Area Relative to Unsubstituted Methyl 3-Oxopiperazine-2-Carboxylate
The introduction of an N1-benzyl group into the 3-oxopiperazine-2-carboxylate scaffold significantly increases molecular weight and lipophilicity while preserving a favorable polar surface area. Compared to the unsubstituted analog Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9), the target compound exhibits a LogP increase from -0.95 to 0.16 and a molecular weight increase from 158.16 to 248.28 g/mol . The TPSA remains moderate at 58.64 Ų, suggesting retained membrane permeability potential . These alterations are expected to influence passive diffusion, metabolic stability, and off-target promiscuity in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.16 |
| Comparator Or Baseline | Methyl 3-oxopiperazine-2-carboxylate (LogP -0.95) |
| Quantified Difference | Δ LogP +1.11 |
| Conditions | Calculated using ChemAxon software as reported by Chemscene |
Why This Matters
A LogP shift from negative to positive values alters compound distribution in biological systems and may improve blood-brain barrier penetration or cellular uptake, making the benzyl-substituted analog a more appropriate choice for CNS or intracellular target campaigns.
